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molecular formula C10H10O B8783652 2-Phenyl-2,3-dihydrofuran CAS No. 33732-62-6

2-Phenyl-2,3-dihydrofuran

Cat. No. B8783652
M. Wt: 146.19 g/mol
InChI Key: PQHIJMWKRKSDNQ-UHFFFAOYSA-N
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Patent
US06136157

Procedure details

Table 1, Entry 5. In the reaction tube were mixed iodobenzene (0.102 g, 0.5 mmol), dihydrofuran (0.350 g, 5.0 mmol), palladium acetate (0.00281 g, 0.0125 mmol), potassium acetate (0.147 g,1.5 mmol), n-Bu4NCl (0.139 g, 0.5 mmol), triphenylphosphine (0.00328 g, 0.0125 mmol) and 1.0 ml DMF.under nitrogen. The contents of the flask were irradiated for 6.00 min with an effect of 60 W. After cooling, the product mixture was poured into 25 ml water and was extracted three times with 25 ml DCM. The combined extracts were washed with 25 ml water and concentrated to an oil. The crude product was purified by column chromatography on silica gel using pentaneldiethyl ether (19/1) as the eluent. The yield was 58% (yellow oil).
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.147 g
Type
reactant
Reaction Step One
Quantity
0.00328 g
Type
reactant
Reaction Step One
Quantity
0.139 g
Type
catalyst
Reaction Step One
Quantity
0.00281 g
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:8]1[CH:12]=[CH:11][CH2:10][CH2:9]1.C([O-])(=O)C.[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.CN(C=O)C>[C:2]1([CH:12]2[CH2:11][CH:10]=[CH:9][O:8]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0.102 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
0.35 g
Type
reactant
Smiles
O1CCC=C1
Name
potassium acetate
Quantity
0.147 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.00328 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.139 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
Name
Quantity
0.00281 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The contents of the flask were irradiated for 6.00 min with an effect of 60 W
Duration
6 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with 25 ml DCM
WASH
Type
WASH
Details
The combined extracts were washed with 25 ml water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel using pentaneldiethyl ether (19/1) as the eluent

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1OC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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